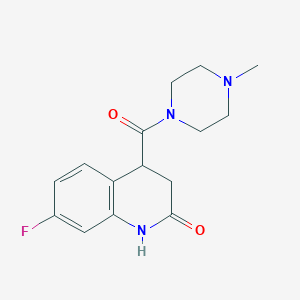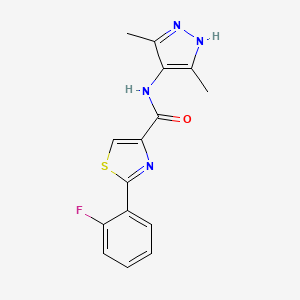![molecular formula C19H21N3O2 B7634990 N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7634990.png)
N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用机制
N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide acts as a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By binding to the receptor site, N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide blocks the binding of glutamate, the endogenous ligand of the receptor, and thus inhibits the downstream signaling pathways that are activated by the receptor activation.
Biochemical and Physiological Effects
N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have several biochemical and physiological effects in various experimental models. It has been shown to reduce the excitotoxicity induced by glutamate in the brain, which is implicated in several neurodegenerative disorders. N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been shown to modulate the synaptic plasticity, learning, and memory, as well as the drug addiction and withdrawal. However, the exact mechanism of these effects is not fully understood and requires further investigation.
实验室实验的优点和局限性
N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several advantages as a research tool in the laboratory. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor function in various experimental models. N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is also relatively stable and easy to handle, which makes it a convenient tool for experimental studies. However, N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness in some experimental models. N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide also has some off-target effects on other ionotropic glutamate receptors, which may complicate the interpretation of the experimental results.
未来方向
There are several future directions for research on N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide and its role in various physiological and pathological processes. One direction is to investigate the mechanisms of synaptic plasticity, learning, and memory, and the role of AMPA receptors in these processes. Another direction is to study the role of AMPA receptors in drug addiction and withdrawal, and the potential therapeutic applications of N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide in these conditions. Furthermore, the potential use of N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease requires further investigation.
合成方法
N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can be synthesized through a multistep process starting from 3-nitrobenzaldehyde. The first step involves the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, which is then condensed with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate, which is further reacted with 2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid to form N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.
科学研究应用
N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. It has been shown to block the excitotoxicity induced by excessive glutamate release in the brain, which is implicated in several neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has also been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the role of AMPA receptors in drug addiction and withdrawal.
属性
IUPAC Name |
N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22(2)12-13-4-3-5-16(10-13)20-19(24)15-6-8-17-14(11-15)7-9-18(23)21-17/h3-6,8,10-11H,7,9,12H2,1-2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPDRTNOWPEXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(dimethylamino)methyl]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7634920.png)
![N-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634924.png)
![2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7634934.png)

![N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7634940.png)

![1-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyrazole-4-carboxamide](/img/structure/B7634955.png)

![6-cyclopropyl-N,1,3-trimethyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7634968.png)
![3-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione](/img/structure/B7634974.png)
![2-fluoro-4-methoxy-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7634991.png)

